molecular formula C23H29Cl2N3O2 B1681500 Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-

Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-

Cat. No.: B1681500
M. Wt: 450.4 g/mol
InChI Key: AMSSIFVGNFEEFU-IBGZPJMESA-N
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Description

SB-436811 is a synthetic organic compound known for its role as a urotensin-II receptor antagonist. It was initially developed by GlaxoSmithKline, Inc. and is recognized for its potential therapeutic applications in various medical fields . The molecular formula of SB-436811 is C23H29Cl2N3O2, and it has a molecular weight of 450.4 g/mol .

Chemical Reactions Analysis

SB-436811 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SB-436811 has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of urotensin-II receptor antagonists.

    Biology: Employed in research to understand the role of urotensin-II receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in treating conditions related to urotensin-II receptor activity.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

SB-436811 exerts its effects by antagonizing the urotensin-II receptor (UTS2R). This receptor is involved in various physiological processes, including cardiovascular function and smooth muscle contraction. By blocking the activity of UTS2R, SB-436811 can modulate these processes and potentially provide therapeutic benefits .

Comparison with Similar Compounds

SB-436811 is unique due to its specific antagonistic activity against the urotensin-II receptor. Similar compounds include other urotensin-II receptor antagonists, such as:

    Palosuran: Another urotensin-II receptor antagonist with similar therapeutic potential.

    KR-36676: A compound with similar receptor antagonistic properties.

These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and therapeutic applications .

Properties

Molecular Formula

C23H29Cl2N3O2

Molecular Weight

450.4 g/mol

IUPAC Name

3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]benzamide

InChI

InChI=1S/C23H29Cl2N3O2/c1-27(2)11-3-13-30-20-7-4-17(5-8-20)15-28-12-10-19(16-28)26-23(29)18-6-9-21(24)22(25)14-18/h4-9,14,19H,3,10-13,15-16H2,1-2H3,(H,26,29)/t19-/m0/s1

InChI Key

AMSSIFVGNFEEFU-IBGZPJMESA-N

SMILES

CN(C)CCCOC1=CC=C(C=C1)CN2CCC(C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Isomeric SMILES

CN(C)CCCOC1=CC=C(C=C1)CN2CC[C@@H](C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)CN2CCC(C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SB-436811;  SB 436811;  SB436811.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-
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Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-
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Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-
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Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-
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Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-
Reactant of Route 6
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Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-

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